molecular formula C10H14N2O B596980 (6-Cyclobutoxypyridin-3-yl)methanamine CAS No. 1247205-52-2

(6-Cyclobutoxypyridin-3-yl)methanamine

Cat. No.: B596980
CAS No.: 1247205-52-2
M. Wt: 178.235
InChI Key: RNRZQLYGVCPRGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclobutoxypyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyclobutanol in the presence of a base to form the cyclobutoxypyridine intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclobutoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(6-Cyclobutoxypyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (6-Cyclobutoxypyridin-3-yl)methanol
  • (6-Cyclobutoxypyridin-3-yl)amine
  • (6-Cyclobutoxypyridin-3-yl)carboxylic acid

Uniqueness

(6-Cyclobutoxypyridin-3-yl)methanamine is unique due to its specific cyclobutoxypyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-cyclobutyloxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRZQLYGVCPRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734340
Record name 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247205-52-2
Record name 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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